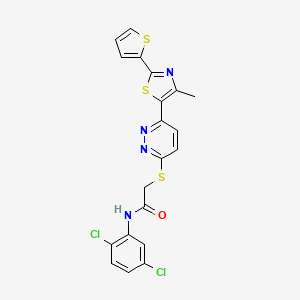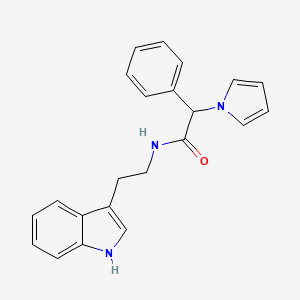
N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a complex organic compound that contains several functional groups and rings. It has an indole ring, a phenyl ring, and a pyrrole ring, which are all aromatic. It also contains an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole, phenyl, and pyrrole rings would contribute to the compound’s aromaticity, while the acetamide group would introduce polarity .Scientific Research Applications
Antiallergic Applications
N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, a compound in the series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, has been researched for its antiallergic properties. One study by Menciu et al. (1999) found that variations in the indole substituents and the length of the alkanoic chain influenced the antiallergic potency of this compound series. They identified one amide, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, as being particularly potent, demonstrating significant inhibitory activity in IL-4 and IL-5 production tests, which are important in antiallergic responses (Menciu et al., 1999).
Synthesis and Molecular Docking
Another area of research involving this compound is its synthesis and molecular docking analysis. Sharma et al. (2018) synthesized a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which exhibited promising anticancer activity. Their study involved extensive spectroscopic analysis and in silico modeling targeting the VEGFr receptor, highlighting the compound's potential as an anticancer drug (Sharma et al., 2018).
Antioxidant Properties
Research on the antioxidant properties of related compounds has also been conducted. Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. They found that several compounds exhibited significant activity, with some showing remarkable activity at low concentrations, indicating potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Corrosion Inhibition
In the field of corrosion inhibition, Verma et al. (2016) studied the influence of 3-amino alkylated indoles, including derivatives similar to N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, on mild steel in acidic solutions. They discovered that these compounds, particularly those with cyclic amino groups, exhibit high inhibition efficiency, highlighting their potential use in corrosion prevention (Verma et al., 2016).
Chemoselective Acetylation
Another study by Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst. This study is relevant for the synthesis of antimalarial drugs and demonstrates the compound's role in pharmaceutical synthesis (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(21(25-14-6-7-15-25)17-8-2-1-3-9-17)23-13-12-18-16-24-20-11-5-4-10-19(18)20/h1-11,14-16,21,24H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAXXIMIDWEPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCCC2=CNC3=CC=CC=C32)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2706769.png)
![5-Pyrrolidinyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2706770.png)
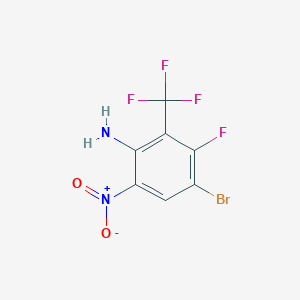

![(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2706773.png)
![2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2706774.png)
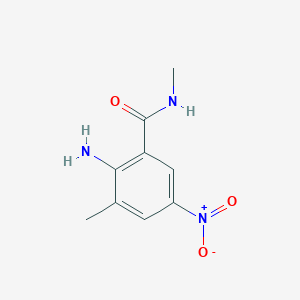
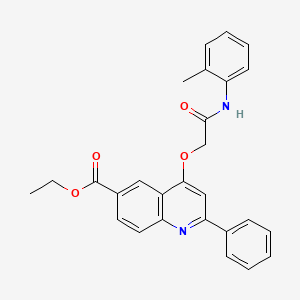
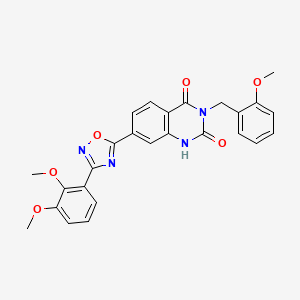
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methoxyethanone](/img/structure/B2706783.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2706784.png)
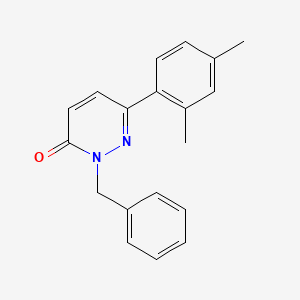
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2706789.png)
